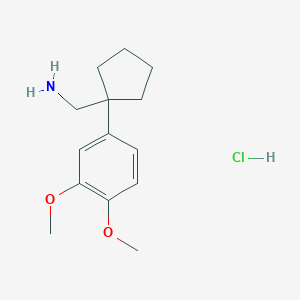
Cambridge id 5237522
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cambridge id 5237522 is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a synthetic molecule that has been found to have a variety of interesting properties, including the ability to bind to specific proteins and alter their function. In
Aplicaciones Científicas De Investigación
Brain Research and Animal Rights
- Wood (2003) discussed the challenges faced by Cambridge University in establishing a primate research facility, highlighting the intersection of scientific research and animal rights activism. This underscores the ethical complexities involved in neurological research using animals (Wood, 2003).
Cancer Research and Computational Biology
- Abujudeh (2015) described the Ph.D. program at the Cancer Research UK Cambridge Institute, focusing on computational and statistical analysis methods in cancer research. This research demonstrates the critical role of computational biology in understanding cancer's genomic variability (Abujudeh, 2015).
Materials Science and Industrial Collaboration
- Matthams (2002) explored the extensive research in materials science at Cambridge, highlighting the department's collaboration with industries like Rolls-Royce and Pfizer. This research showcases the application of materials science in various industrial sectors (Matthams, 2002).
High-Performance Computing and Quantum Physics
- Meinel (2010) discussed the use of high-performance computing in quantum physics research at Cambridge, emphasizing the collaboration with various computing facilities. This highlights the university's involvement in advancing computational methods in physics research (Meinel, 2010).
Science Communication and Public Engagement
- Borysiewicz and Buckley (2014) reflected on the Cambridge Science Festival, emphasizing the importance of public engagement in scientific research. This points to the university's commitment to making science accessible to a broader audience (Borysiewicz & Buckley, 2014).
Evolutionary Approaches to Cancer
- Cancer research at Cambridge also involves evolutionary approaches, as detailed by Abujudeh (2015). This approach contributes significantly to our understanding of cancer as a disease of the genome, evolving over time and in response to treatment (Abujudeh, 2015).
Remote Sensing and Environmental Science
- Williamson et al. (2017) developed an automated algorithm for tracking supraglacial lakes using MODIS imagery, showcasing Cambridge's involvement in remote sensing and environmental science research (Williamson, Arnold, Banwell, & Willis, 2017).
Stem Cell Research
- Pauklin and Vallier (2014) contributed to stem cell research by studying how the cell-cycle state of stem cells influences cell fate. This research is pivotal for advancements in regenerative medicine (Pauklin & Vallier, 2014).
Epigenetics in Immunology
- Rainbow et al. (2015) focused on epigenetic analysis of regulatory T cells, which is fundamental for understanding the immune system's role in various diseases (Rainbow et al., 2015).
Archaeological Research and Interdisciplinarity
- Ion (2021) examined the impact of interdisciplinary approaches in archaeological research, specifically in the study of human remains. This reflects Cambridge's commitment to integrating scientific methodologies in archaeology (Ion, 2021).
Propiedades
IUPAC Name |
[1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-12-6-5-11(9-13(12)17-2)14(10-15)7-3-4-8-14;/h5-6,9H,3-4,7-8,10,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMCRVGVXIVINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CN)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2501756.png)











![1-(Benzenesulfonyl)-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2501775.png)
![(E)-3-(phenylsulfonyl)-N1-(thiophen-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501776.png)